2-(2-chlorophenyl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-(1-thiophen-2-ylpropan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNOS/c1-11(9-13-6-4-8-19-13)17-15(18)10-12-5-2-3-7-14(12)16/h2-8,11H,9-10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDRLZUTEXOQIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-thiophenemethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then subjected to further reaction with acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(2-chlorophenyl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Aromatic vs. Heterocyclic Substitutions : Replacing thiophene with benzothiazole () or thiazole () alters electronic properties and binding interactions. Benzothiazole’s larger aromatic system may enhance target affinity but reduce solubility.
- Chlorine Positioning : The 2-chlorophenyl group in the target compound contrasts with 2,6-dichlorophenyl (), where additional chlorine atoms increase steric hindrance and lipophilicity.
- Stereochemistry : Suvecaltamide () highlights the importance of stereochemistry; the R-configuration is critical for its calcium channel activity, a factor absent in the achiral target compound.
Comparison of Reaction Conditions :
- Solvents: Dichloromethane (common) vs. methanol/acetone mixtures for crystallization.
- Catalysts : Triethylamine or carbodiimides (e.g., EDC) are standard for amide bond formation.
Physicochemical Properties
- Crystal Packing : In 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (), intermolecular N–H⋯N hydrogen bonds stabilize 1D chains. The target compound’s propan-2-yl group may disrupt such packing, reducing crystallinity.
- Solubility: Methoxy () and morpholino () groups enhance aqueous solubility compared to hydrophobic thiophene/chlorophenyl moieties.
- Conformational Flexibility : The dihedral angle between aromatic rings (79.7° in ) impacts binding to biological targets. The target compound’s aliphatic chain may increase flexibility, affecting receptor fit.
Biological Activity
The compound 2-(2-chlorophenyl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its pharmacological properties, including antimicrobial, anticancer, and antiproliferative activities.
Synthesis and Characterization
The synthesis of this compound involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.
Table 1: Characterization Data
| Technique | Observed Values | Significance |
|---|---|---|
| IR | Peaks at 1678 cm⁻¹ (C=O), 1597 cm⁻¹ (C=N) | Functional group identification |
| NMR | Chemical shifts indicating aromatic protons | Structural elucidation |
| MS | Molecular ion peak consistent with expected molecular weight | Confirmation of molecular formula |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound. In vitro assays demonstrated significant activity against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for some derivatives. These compounds exhibited not only bactericidal effects but also inhibited biofilm formation, which is crucial in treating persistent infections caused by biofilm-forming pathogens such as Staphylococcus aureus.
Table 2: Antimicrobial Activity Results
| Compound | MIC (μg/mL) | Bactericidal Activity | Biofilm Inhibition (%) |
|---|---|---|---|
| Derivative A | 0.22 | Yes | 85 |
| Derivative B | 0.25 | Yes | 78 |
| Control (Ciprofloxacin) | 0.5 | Yes | 70 |
Anticancer Activity
The compound's structure suggests potential anticancer properties. Preliminary studies indicate that it may affect cancer cell proliferation by targeting specific pathways involved in cell growth and survival. For instance, modifications in the side chains were shown to enhance activity against certain cancer cell lines, indicating a structure-activity relationship that merits further investigation.
Case Studies
-
Study on Antiproliferative Effects : A series of analogs derived from the base structure were tested for antiproliferative activity against human cancer cell lines. The results indicated that specific modifications at the thiophene moiety significantly enhanced cytotoxicity.
- Findings : The most active derivative exhibited an IC50 value of approximately 15 μM against breast cancer cells, demonstrating its potential as a lead compound for further development.
- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound may inhibit key enzymes involved in DNA replication and repair, thereby inducing apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
